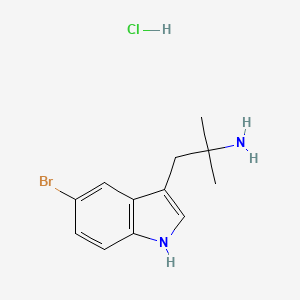

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride

Description

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine hydrochloride is a halogenated indole derivative with a tertiary amine hydrochloride salt. Its molecular formula is C₁₀H₁₁N₂Br·HCl, and it has a molecular weight of 275.57 g/mol . The compound features a 5-bromo-substituted indole ring linked to a 2-methylpropan-2-amine group, which is protonated as a hydrochloride salt to enhance solubility and stability.

Propriétés

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2.ClH/c1-12(2,14)6-8-7-15-11-4-3-9(13)5-10(8)11;/h3-5,7,15H,6,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQNCFYILUDKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=C1C=C(C=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride typically involves the reaction of 5-bromoindole with appropriate reagents to introduce the 2-methylpropan-2-amine group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where the bromine atom is replaced by other functional groups using reagents like sodium iodide or silver nitrate.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine; hydrochloride is being investigated for its potential therapeutic effects in treating various diseases:

- Anticancer Activity: Research indicates that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have shown that compounds similar to this one can inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

- Neurological Disorders: The compound's structure suggests potential use in neurological applications. Indole derivatives are known to interact with serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules: It is utilized to synthesize more complex indole derivatives, which are valuable in pharmaceuticals and agrochemicals. The unique structure allows for various functionalizations that can lead to novel compounds with enhanced biological activity .

The compound has shown promise in various biological assays:

- Antimicrobial Properties: Initial studies suggest that it may possess antimicrobial activity against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects: Investigations into its anti-inflammatory properties indicate that it could inhibit pro-inflammatory cytokines, providing therapeutic benefits for inflammatory diseases such as arthritis .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of a related indole derivative. The research demonstrated that the compound induced cell death in breast cancer cells through the activation of apoptotic pathways. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation, researchers evaluated the effects of an indole derivative on cytokine production in human monocytes. The findings indicated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, key mediators in the inflammatory response. This suggests that 1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine; hydrochloride could be developed into a therapeutic option for managing inflammatory conditions .

Mécanisme D'action

The mechanism of action of 1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Comparison Table

Key Observations

Positional Isomerism (5-Bromo vs. This could impact binding to biological targets like serotonin receptors or enzymes .

Amine Group Variations :

- The tertiary amine in the target compound contrasts with primary amines (e.g., 5-bromotryptamine hydrochloride). Tertiary amines generally exhibit reduced hydrogen-bonding capacity but improved lipophilicity, influencing blood-brain barrier penetration .

- Propargyl-substituted indoles (e.g., 5-Bromo-1-prop-2-yn-1-yl-1H-indole) lack amine groups entirely, limiting their interaction with amine-sensitive targets but enabling cross-coupling reactions for further derivatization .

Aromatic System Modifications :

- Replacement of the indole ring with a fluorophenyl group (e.g., 1-(2-fluorophenyl)-2-methylpropan-2-amine hydrochloride) removes the heterocyclic nitrogen, drastically altering pharmacological activity. Such compounds are often explored as antidepressants or stimulants .

- Bromopyridine derivatives (e.g., 1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-amine hydrochloride) introduce a pyridine ring, which may enhance metal-binding properties or target kinase enzymes .

Bioactivity Insights: While direct bioactivity data for the target compound are absent, indolyl-3-ethanone-α-thioethers with nitro and bromo substituents (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) demonstrate potent antiplasmodial activity (pIC₅₀ = 8.21), surpassing chloroquine .

Analytical Characterization

- NMR and MS : Key tools for confirming structure. For example, tert-butylamine hydrochloride derivatives show characteristic peaks for methyl groups (~1.3 ppm in ¹H NMR) and chloride ions in mass spectra .

- Tanimoto Similarity : Computational methods (Tanimoto index >0.8) can identify structurally related compounds for read-across toxicity or activity predictions .

Activité Biologique

1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine; hydrochloride is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data on the biological activities of this compound, focusing on its potential therapeutic applications.

The compound's chemical formula is with a molecular weight of 247.52 g/mol. Its structure features a bromine atom at the 5-position of the indole ring and a 2-methylpropan-2-amine side chain, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₉BrN₂·HCl |

| Molecular Weight | 247.52 g/mol |

| IUPAC Name | 1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine; hydrochloride |

| Appearance | Powder |

| Storage Temperature | -10 °C |

The biological activity of 1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine; hydrochloride is believed to stem from its interaction with various molecular targets, including receptors and enzymes. The indole structure is known for its ability to modulate signaling pathways, which may contribute to its pharmacological effects.

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties. A study evaluating various indole-based compounds found that those with bromine substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

Indole derivatives, including 1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine; hydrochloride, have demonstrated potential anticancer effects in several studies. For instance, a recent investigation reported that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was also noted in vivo in murine models.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various experimental setups. It has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various brominated indoles, including our compound of interest. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Research

In a study conducted on breast cancer cell lines (MCF7), treatment with 1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amines resulted in a significant decrease in cell viability (IC50 = 15 µM). The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .

In Vivo Anti-inflammatory Study

In an animal model of arthritis, administration of the compound led to a reduction in paw swelling and joint inflammation scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves alkylation of the indole nitrogen followed by amine functionalization. For example, bromo-indole derivatives can undergo nucleophilic substitution using sodium hydride (NaH) in dry dimethylformamide (DMF) under inert conditions (argon/nitrogen). Reaction optimization includes:

- Temperature control : Maintaining 273 K during reagent addition to minimize side reactions .

- Stoichiometry : A 1:2 molar ratio of indole precursor to alkylating agent (e.g., 3-chlorobenzyl chloride) ensures complete substitution .

- Purification : Post-reaction extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and crystallization via slow methanol evaporation improves yield and purity .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use ≥95% purity thresholds with C18 columns and mobile phases like acetonitrile/water (0.1% trifluoroacetic acid) for retention time consistency .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify indole C3 substitution (δ ~7.2–7.8 ppm for aromatic protons) and tertiary amine signals (δ ~1.3–1.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ for C₁₃H₁₆BrN₂·HCl: ~331.6 Da) .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of bromo-substituted indole derivatives?

Methodological Answer:

- Target-Specific Assays : Use enzyme inhibition assays (e.g., cholinesterase or monoamine oxidase) with standardized protocols (e.g., Ellman’s method for acetylcholinesterase) to compare activity across studies .

- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., bromo vs. chloro at C5) using docking simulations (MOE or AutoDock) to identify key binding interactions .

- Data Normalization : Control for variables like solvent polarity (e.g., DMSO concentration) and cell line viability in in vitro studies .

Advanced: What methodologies enable robust crystal structure determination of halogenated indole derivatives?

Methodological Answer:

- X-Ray Crystallography : Slow evaporation of methanol/water mixtures at 298 K produces diffraction-quality crystals. Use SHELX-97 for structure refinement, with hydrogen atoms placed at calculated positions (isotropic displacement parameters: 1.2–1.5× parent atom Ueq) .

- Data Collection : Optimize resolution (<0.84 Å) using Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors. Analyze thermal ellipsoids to confirm halogen (Br) positioning .

Basic: What purification strategies are effective for achieving high yield and purity in hydrochloride salt formation?

Methodological Answer:

- Acid-Base Extraction : Adjust pH to 1–2 using HCl to precipitate the hydrochloride salt, followed by vacuum filtration .

- Recrystallization : Use methanol/ethanol mixtures to remove hydrophilic impurities. Monitor solubility curves to select optimal solvent ratios .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (for neutral intermediates) or dichloromethane/methanol (for polar salts) .

Advanced: How can computational tools predict binding affinities of this compound with enzymatic targets?

Methodological Answer:

- Molecular Docking : Use MOE or Schrödinger Suite to simulate ligand-enzyme interactions (e.g., cholinesterase active site). Validate force fields (OPLS-AA) and grid parameters (20 Å box) .

- Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding, accounting for solvation effects and halogen (Br) van der Waals interactions .

- Pharmacophore Modeling : Map hydrogen bond acceptors (indole NH) and hydrophobic regions (methylpropan-2-amine) to prioritize derivatives for synthesis .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.